molecular formula C12H6Cl4 B1221728 2,2',6,6'-Tetrachlorobiphenyl CAS No. 15968-05-5

2,2',6,6'-Tetrachlorobiphenyl

Cat. No. B1221728
CAS RN: 15968-05-5
M. Wt: 292 g/mol
InChI Key: PXAGFNRKXSYIHU-UHFFFAOYSA-N
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Description

2,2',6,6'-Tetrachlorobiphenyl (TCB) is an organic compound belonging to the family of polychlorinated biphenyls (PCBs). It is a colorless, odorless, non-flammable, and thermally stable compound. It is toxic and can be found in the environment, mainly in soil and water. TCB is one of the most common and widely studied PCBs, due to its potential to cause adverse health effects.

Scientific Research Applications

Environmental Remediation

2,2’,6,6’-Tetrachlorobiphenyl: has been studied for its potential in environmental remediation, particularly in the degradation of pollutants. A notable application is the degradation of transformer oil . Ionizing radiation has been shown to achieve complete degradation of this compound in transformer oil without degrading the oil itself . This process involves gamma irradiation, which results in the destruction of the compound and the formation of less harmful byproducts like biphenyl and inorganic chloride .

Analytical Chemistry

In analytical chemistry, 2,2’,6,6’-Tetrachlorobiphenyl is used as a standard for the calibration of equipment and the development of analytical methods. For instance, it’s utilized in the study of enantioselective hydroxylation by human and rat CYP2B subfamilies . This research helps in understanding the metabolic pathways and the environmental fate of chlorinated biphenyls.

Chemical Sensing

The compound’s unique Raman peaks make it suitable for use in chemical sensing technologies. It can be identified at trace levels through its characteristic C-H vibration mode peaks, which are crucial for the rapid detection of polychlorinated biphenyls in various environments .

Radiation Chemistry

The interaction of 2,2’,6,6’-Tetrachlorobiphenyl with ionizing radiation is of interest in radiation chemistry. The mechanisms of reductive degradation of chlorinated biphenyls in transformer oil, as induced by radiation, provide valuable information for the field .

Future Directions

: HMDB Metabolite: 2,2’,6,6’-Tetrachlorobiphenyl : Determination of Polychlorinated Biphenyls (PCBs) in Soils and Solid Waste Using GC-MS : 2,2’,6,6’-Tetrachlorobiphenyl is estrogenic in vitro and in vivo

properties

IUPAC Name

1,3-dichloro-2-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAGFNRKXSYIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C=CC=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065983
Record name 2,2',6,6'-Tetrachlorobiphenyl
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Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',6,6'-Tetrachlorobiphenyl

CAS RN

15968-05-5
Record name 2,2′,6,6′-Tetrachlorobiphenyl
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Record name 2,2',6,6'-Tetrachlorobiphenyl
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Record name 1,1'-Biphenyl, 2,2',6,6'-tetrachloro-
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Record name 2,2',6,6'-Tetrachlorobiphenyl
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Record name 2,2',6,6'-Tetrachlorobiphenyl
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Record name 2,2',6,6'-TETRACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure and molecular formula of 2,2',6,6'-Tetrachlorobiphenyl (PCB 54)?

A1: 2,2',6,6'-Tetrachlorobiphenyl (PCB 54) is a polychlorinated biphenyl congener with four chlorine atoms substituted at the 2, 2', 6, and 6' positions of the biphenyl rings. Its molecular formula is C12H6Cl4.

Q2: How does the chlorine substitution pattern of PCB 54 influence its interaction with Cytochrome P450 enzymes?

A2: Studies have shown that the specific chlorine substitution pattern of PCB 54 significantly affects its ability to inhibit various Cytochrome P450 enzymes. For instance, PCB 54 is a potent inhibitor of benzyloxyresorufin O-dealkylase (BROD) activity with a Ki value of 100 nM [], while it shows no inhibitory effect on methoxyresorufin O-dealkylase (MROD) and ethoxyresorufin O-dealkylase (EROD) activities []. This suggests that the ortho-substitution pattern in PCB 54 hinders its interaction with specific CYP isoforms responsible for MROD and EROD activities.

Q3: Can PCB 54 be degraded by microorganisms?

A3: Yes, PCB 54 can be cometabolized by certain bacterial species. Alcaligenes sp. JB1, when grown on 3-methylbenzoate, can degrade PCB 54 in an aerobic environment [, ]. The biodegradation kinetics follow a pseudo-first-order model, with a degradation rate constant slower than some other PCB congeners but faster than 2,2',3,3',4,4'-hexachlorobiphenyl [, ]. This suggests that the position of chlorine atoms on the biphenyl rings influences the biodegradation rate.

Q4: How does the structure of PCB 54 influence its degradation by Alcaligenes sp. JB1?

A4: Alcaligenes sp. JB1 demonstrates preferential degradation for certain PCB congeners based on the chlorine substitution pattern. This bacterium degrades 2,3-dichlorophenyl rings more rapidly than 2,5-dichlorophenyl rings [, ]. PCB 54, containing two 2,6-dichlorophenyl rings, is degraded at a slower rate compared to congeners with 2,3-dichlorophenyl rings.

Q5: What is the environmental fate of PCB 54?

A5: PCBs, including PCB 54, are persistent organic pollutants that tend to bioaccumulate in the environment. A study exploring the uptake of PCB 54 by the diatom Stephanodiscus minutulus and its subsequent transfer to the zooplankton Daphnia pulicaria provides insight into the biomagnification potential of this congener []. Further research is crucial to fully understand the long-term ecological impact and develop effective remediation strategies for PCB 54 contamination.

Q6: Are there any analytical techniques available for studying the structure of PCB 54?

A6: Yes, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides valuable information about the structure of PCB 54 and other halobiphenyls []. The chemical shifts observed in the 13C NMR spectra are sensitive to the nature and position of substituents on the biphenyl rings, allowing researchers to analyze the structural features of these compounds [].

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